N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide typically involves the reaction of 2-methylbenzohydrazide with (2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
While specific industrial production methods for N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted hydrazides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide
- N’-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide
- N’-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2-methylbenzohydrazide
Uniqueness
N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide is unique due to the presence of the 2-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent or chemical intermediate compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C18H18N2O3 |
---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
N'-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C18H18N2O3/c1-13-7-3-5-9-15(13)18(22)20-19-17(21)12-11-14-8-4-6-10-16(14)23-2/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-11+ |
InChI-Schlüssel |
XURBQXJULHDQJN-VAWYXSNFSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)/C=C/C2=CC=CC=C2OC |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C=CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.